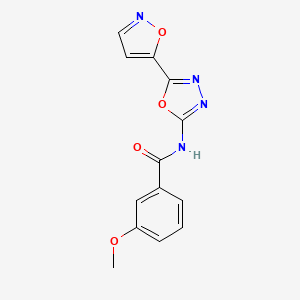

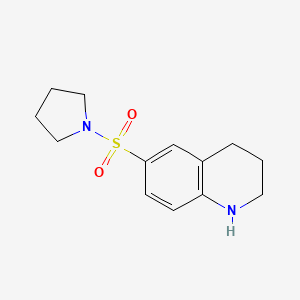

![molecular formula C17H14FNO4S2 B2794860 Methyl 4-fluoro-3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932520-38-2](/img/structure/B2794860.png)

Methyl 4-fluoro-3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-fluoro-3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a synthetic compound that belongs to the class of benzothiophene derivatives. It has gained attention in scientific research due to its potential therapeutic effects in various diseases.

Scientific Research Applications

Synthesis Techniques

One-pot Synthesis : A study detailed a one-pot synthesis method for fluoro-substituted compounds, showcasing the efficiency of microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions. This method emphasizes the synthesis of structurally complex molecules in a single step, highlighting advancements in synthetic chemistry techniques that could be applicable to compounds like Methyl 4-fluoro-3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (Ramarao et al., 2004).

Electrochemical Methods : Research on the electrochemical synthesis and functionalization of fluorinated compounds provides insights into methodologies that could be applied to the synthesis of Methyl 4-fluoro-3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, offering an environmentally friendly and efficient approach to introducing functional groups (Kunugi et al., 1995).

Biological Applications

Antimalarial Activity : Benzothiophene derivatives have been synthesized and evaluated for their pharmacological properties, including potent inhibition of Plasmodium falciparum enoyl-ACP reductase. This demonstrates the potential medicinal applications of benzothiophene compounds in the development of antimalarial agents (Banerjee et al., 2011).

Antitumor Properties : Another study focused on benzothiazole derivatives, closely related to benzothiophenes, showing potent cytotoxic activities in vitro against certain cancer cell lines. This suggests that derivatives of Methyl 4-fluoro-3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate might also possess valuable antitumor properties (Hutchinson et al., 2001).

Chemical Properties and Reactivity

Stereoselective Reactions : Research on stereoselective formation of oxirane rings and their subsequent opening reveals intricate details about the reactivity and potential chemical transformations of fluorinated compounds, which could be relevant to understanding the chemical behavior of Methyl 4-fluoro-3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (Bravo et al., 1994).

Photochemical Degradation : Studies on the photochemical degradation of crude oil components, including methylated benzothiophenes, provide insight into the environmental fate and degradation pathways of benzothiophene derivatives, which could be of interest for understanding the stability and degradation of Methyl 4-fluoro-3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate under environmental conditions (Andersson & Bobinger, 1996).

properties

IUPAC Name |

methyl 4-fluoro-3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO4S2/c1-10-6-3-4-8-12(10)19-25(21,22)16-14-11(18)7-5-9-13(14)24-15(16)17(20)23-2/h3-9,19H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJRUEROPCLWRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2794778.png)

![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2794781.png)

![2-[2-Fluoro-4-(phenylmethoxycarbonylamino)phenoxy]propanoic acid](/img/structure/B2794782.png)

![methyl 6-benzyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2794786.png)

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2794788.png)

![7-(4-(4-methoxybenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2794794.png)

![2-chloro-5-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid](/img/structure/B2794800.png)